Benzyltrimethylsilane
Overview
Description
Benzyltrimethylsilane is an organosilicon compound with the molecular formula C10H16Si . It is a clear, colorless liquid that is insoluble in water and has a boiling point of approximately 187-190°C . This compound is commonly used in organic synthesis, particularly in the formation of benzyl anions, which are valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylsilane can be synthesized through the reaction of benzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds as follows:
C6H5CH2Cl+(CH3)3SiCl+NaH→C6H5CH2Si(CH3)3+NaCl+H2
The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form this compound oxide.
Reduction Reactions: this compound can be reduced to form this compound hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: The major products are benzyl derivatives with different substituents replacing the trimethylsilyl group.
Oxidation Reactions: The major product is this compound oxide.
Reduction Reactions: The major product is this compound hydride.
Scientific Research Applications
Benzyltrimethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyltrimethylsilane involves the formation of benzyl anions through the desilylation process. These anions can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Benzylsilane: Similar to benzyltrimethylsilane but with different substituents on the silicon atom.
Trimethylsilylbenzene: A compound where the trimethylsilyl group is directly attached to the benzene ring.
Phenyltrimethylsilane: A compound with a phenyl group attached to the silicon atom instead of a benzyl group.
Uniqueness: this compound is unique due to its ability to form stable benzyl anions, which are valuable intermediates in organic synthesis. Its reactivity and versatility make it a preferred choice for various chemical transformations .
Properties
IUPAC Name |
benzyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWRLGWLMRJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061116 | |
Record name | Trimethylbenzylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-09-2 | |
Record name | Benzyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylbenzylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltrimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107 | |
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Record name | Benzene, [(trimethylsilyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylbenzylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMETHYLBENZYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX8B6Q8WC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzyltrimethylsilane?
A1: this compound has the molecular formula C10H16Si and a molecular weight of 164.32 g/mol.
Q2: Are there any characteristic spectroscopic data for this compound?
A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the presence of the C-Si bond is indicated by a characteristic absorption band. []
Q3: Is this compound compatible with common organic solvents?
A3: Yes, this compound demonstrates good solubility in a variety of organic solvents, including tetrahydrofuran (THF), diethyl ether, dichloromethane, and acetonitrile. [, , , , , , , , , , , , ]
Q4: What are the main applications of this compound in organic synthesis?
A4: this compound is widely employed as a reagent in organic synthesis, particularly as a benzyl anion equivalent in reactions such as nucleophilic additions and Peterson olefinations. It's also utilized in cross-coupling reactions to form carbon-carbon bonds. [, , , , , , , , ]
Q5: Can you elaborate on the use of this compound in photochemical reactions?
A5: this compound exhibits interesting photochemical behavior. Upon UV irradiation, it can undergo photoinduced electron transfer reactions, leading to the formation of benzyl radicals and other reactive intermediates. [, , , , , ]
Q6: How do solvent effects influence the photochemistry of this compound?
A6: Solvent polarity plays a significant role in the photochemical reactivity of this compound. For instance, in polar solvents like methanol, photolysis generates benzyl radicals and triplet states, while in non-polar solvents like cyclohexane, primarily triplet-triplet absorption is observed. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, computational studies using methods like MNDO-PM3 have been employed to investigate the molecular structure and electronic properties of this compound, particularly in its excited states. [, , , ]
Q8: How do structural modifications of this compound affect its reactivity?
A8: Substituents on the benzene ring can significantly impact the reactivity of this compound. For example, electron-withdrawing groups generally enhance the rate of cleavage of the benzyl-silicon bond in reactions with alkali. []
Q9: Are there specific examples of substituent effects on this compound reactivity?
A9: Yes, studies have shown that the buta-1,3-diynyl substituent in the para-position increases the rate of cleavage by alkali significantly compared to the unsubstituted compound. []
Q10: What are some strategies to improve the stability of this compound in formulations?
A10: Although generally stable, this compound can be formulated under inert atmospheres and stored at low temperatures to minimize potential degradation pathways. [, , ]
Q11: Are there specific SHE regulations regarding the handling and use of this compound?
A11: While specific regulations may vary depending on location and application, this compound should be handled with standard laboratory safety procedures, including appropriate personal protective equipment and ventilation. Consultation with relevant safety data sheets is crucial. []
Q12: What analytical techniques are commonly used to characterize this compound and its reaction products?
A12: Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography are frequently employed to characterize this compound and its derivatives. [, , ]
Q13: Is there information available on the environmental fate and potential impact of this compound?
A13: Data on the environmental persistence and ecotoxicological effects of this compound are limited. Standard procedures for handling and disposal of chemicals should be followed. []
Q14: What are some historical milestones in the development and application of this compound in chemical research?
A14: The use of this compound as a benzyl anion equivalent and its application in photochemical reactions represent significant milestones in its research history. [, , , ]
Q15: Are there any notable interdisciplinary applications of this compound research?
A15: Research on this compound has implications for various fields, including materials science, particularly in the context of surface modifications and thin film deposition. []
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